Cas no 160495-86-3 (L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl-)

L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl- structure
160495-86-3 structure
Nombre del producto:L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl-
Número CAS:160495-86-3
MF:C45H55N7O7
Megavatios:805.960911035538
CID:152622
PubChem ID:460238

L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl- Propiedades químicas y físicas

Nombre e identificación

    • L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl-
    • benzyl [(2S)-1-({(2S,3R,4R)-5-({(2S)-1-[(1H-benzimidazol-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-3-hydroxy-4-[(4-methoxybenzyl)amino]-5-oxo-1-phenylpentan-2-yl}amino)-3-methyl-1-oxobutan-2-yl]carbamate (non-preferred name)
    • benzyl N-[(2S)-1-[[(2S,3R,4R)-5-[[(2S)-1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobut
    • L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)meth
    • L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]a
    • CHEMBL318803
    • (2R,3R,4S)-N-[2-[(4-Methoxybenzylamino]-4-[[N-[(benzyloxy)carbonyl]valyl]amino]-3-hydroxy-5- phenylpentanoyl]valine(2-benzimidazolyl)methylamide
    • benzyl N-[(1S)-1-[[(1S,2R,3R)-4-[[(1S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-propyl]amino]-1-benzyl-2-hydroxy-3-[(4-methoxyphenyl)methylamino]-4-oxo-butyl]carbamoyl]-2-methyl-propyl]carbamate
    • 2-Aminobenzyl-Substituted AHPPA deriv. 1
    • benzyl N-[(1S)-1-{[(2S,3R,4R)-4-{[(1S)-1-[(1H-1,3-benzodiazol-2-ylmethyl)carbamoyl]-2-methylpropyl]carbamoyl}-3-hydroxy-4-{[(4-methoxyphenyl)methyl]amino}-1-phenylbutan-2-yl]carbamoyl}-2-methylpropyl]carbamate
    • Statine deriv. 47
    • (2R,3R,4S)-N-(2-((4-Methoxybenzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine(2-benzimidazolyl)methylamide
    • 160495-86-3
    • DTXSID80166890
    • BDBM964
    • Renchi: InChI=1S/C45H55N7O7/c1-28(2)38(42(54)47-26-37-48-34-18-12-13-19-35(34)49-37)51-44(56)40(46-25-31-20-22-33(58-5)23-21-31)41(53)36(24-30-14-8-6-9-15-30)50-43(55)39(29(3)4)52-45(57)59-27-32-16-10-7-11-17-32/h6-23,28-29,36,38-41,46,53H,24-27H2,1-5H3,(H,47,54)(H,48,49)(H,50,55)(H,51,56)(H,52,57)/t36-,38-,39-,40+,41+/m0/s1
    • Clave inchi: VDAMGRGIJMNRLL-KMHPXQNHSA-N
    • Sonrisas: COC1C=CC(CN[C@H]([C@@H]([C@@H](NC([C@@H](NC(OCC2C=CC=CC=2)=O)C(C)C)=O)CC2C=CC=CC=2)O)C(N[C@H](C(NCC2NC3=CC=CC=C3N=2)=O)C(C)C)=O)=CC=1

Atributos calculados

  • Calidad precisa: 805.416297
  • Masa isotópica única: 805.416297
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 7
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 59
  • Cuenta de enlace giratorio: 21
  • Complejidad: 1300
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 5
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 5.8
  • Superficie del Polo topológico: 196

Propiedades experimentales

  • Denso: 1.232
  • Punto de ebullición: 1103.3°C at 760 mmHg
  • Punto de inflamación: 621°C
  • índice de refracción: 1.608

L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl- Literatura relevante

Artículos recomendados

Proveedores recomendados
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zhangzhou Sinobioway Peptide Co.,Ltd.
江苏科伦多食品配料有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
江苏科伦多食品配料有限公司